4-Chloro-2-ethenyl-1-nitrobenzene
Description
These compounds are intermediates in organic synthesis, particularly in agrochemical and pharmaceutical industries, due to their reactive nitro and chloro substituents .
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-2-ethenyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
InChI Key |
HJPPVMTUWPGOAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethenyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chlorostyrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-formyl-1-nitrobenzene or 4-chloro-2-carboxy-1-nitrobenzene.
Reduction: Formation of 4-chloro-2-ethenyl-1-aminobenzene.
Substitution: Formation of compounds such as 4-hydroxy-2-ethenyl-1-nitrobenzene or 4-amino-2-ethenyl-1-nitrobenzene.
Scientific Research Applications
4-Chloro-2-ethenyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethenyl-1-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and ethenyl groups can also participate in chemical reactions that modify the compound’s activity. These interactions can affect molecular pathways involved in cellular signaling, metabolism, and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below, highlighting differences in substituents, molecular weights, and applications.
Table 1: Comparative Analysis of 4-Chloro-2-ethenyl-1-nitrobenzene Analogs
Structural and Reactivity Differences
The amino group in 1-amino-4-chloro-2-nitrobenzene enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., azo dye synthesis) .
Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing further substitution to meta positions. In contrast, the methyl group (-CH₃) in 4-chloro-2-nitrotoluene is weakly electron-donating, altering regioselectivity .
Hazard Profiles :
- Compounds with ethyl/ethenyl substituents (e.g., 4-Chloro-2-ethyl-1-nitrobenzene) exhibit higher acute toxicity (H301/H311/H331) compared to simpler chloro-nitrobenzenes, likely due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
